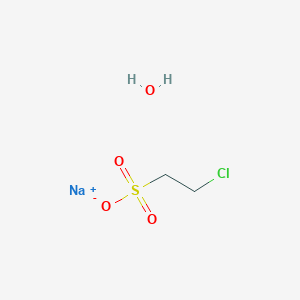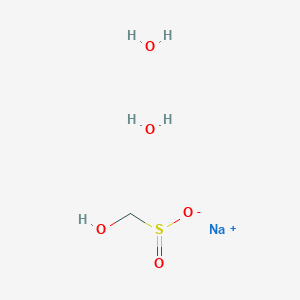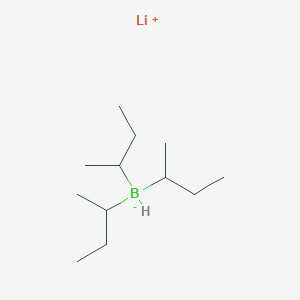
2,3-Butanediol
Vue d'ensemble
Description
2,3-Butanediol is an organic compound with the formula (CH3CHOH)2. It is classified as a vic-diol (glycol). It exists as three stereoisomers, a chiral pair and the meso isomer. All are colorless liquids. Applications include precursors to various plastics and pesticides .
Synthesis Analysis
2,3-Butanediol is prepared by hydrolysis of 2,3-epoxybutane . The isomer distribution depends on the stereochemistry of the epoxide . The meso isomer is used to combine with naphthalene-1,5-diisocyanate . The resulting polyurethane is called "Vulkollan" . The (2R,3R)-stereoisomer of 2,3-butanediol is produced by a variety of microorganisms in a process known as butanediol fermentation .
Molecular Structure Analysis
The molecular formula of 2,3-Butanediol is C4H10O2 . It has a molar mass of 90.121 g/mol . The IUPAC Standard InChIKey is OWBTYPJTUOEWEK-UHFFFAOYSA-N .
Chemical Reactions Analysis
2,3-Butanediol undergoes dehydration to form butanone (methyl ethyl ketone): (CH3CHOH)2 → CH3C(O)CH2CH3 + H2O. It can also undergo deoxydehydration to form butene: (CH3CHOH)2 + 2 H2 → C4H8 + 2 H2O .
Physical And Chemical Properties Analysis
2,3-Butanediol is a colorless, viscous liquid that is miscible with water in all proportions . It is a vic-diol, which means that the two hydroxyl groups are located on adjacent carbon atoms .
Applications De Recherche Scientifique
Biofuels Production
2,3-BDO is an important biomass-derived platform chemical with various applications . It can be produced through the biological conversion of renewable carbon sources with bacteria or yeasts . This compound can be used to produce various derivatives, including isobutyraldehyde, 1,3-butadiene, methyl ethyl ketone (MEK), diacetyl, etc . Some of these derivatives can be used as fuel additives or to produce biofuels .
Industrial Applications
2,3-BDO has great potential for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas . However, its industrial production and usage are limited by the fairly high cost of its petro-based production . Several bio-based 2,3-BDO production processes have been developed and their economic advantages over petro-based production process have been reported .
Chemical Conversion
2,3-BDO can be used as a starting material for chemical conversion, especially for production of 2-butanone (commonly methyl ethyl ketone or MEK) and 1,3-butadiene .
Manufacture of Printing Inks, Perfumes, Synthetic Rubber, Fumigants, Antifreeze Agents, and Fuel Additives
2,3-BDO is a promising bulk chemical with a potentially wide range of applications e.g., in the manufacture of printing inks, perfumes, synthetic rubber, fumigants, antifreeze agents, fuel additives, food-stuffs and pharmaceuticals .
Agriculture, Pharmaceuticals, and Polymer Industry
2,3-BDO has wide applications in agriculture, pharmaceuticals, and polymer industry . It can be derivatized to high-value fuel additive due to its high heat of combustion .
Synthesis of Chiral Compounds
Optically pure 2,3-BDO is used in the synthesis of chiral compounds .
Mécanisme D'action
Target of Action
The primary targets of 2,3-Butanediol (2,3-BD) are butanediol dehydrogenases (BDHs) present in various microorganisms . These enzymes catalyze the interconversion of acetoin (AC) and 2,3-BD . Another target is the ubiquitin-conjugating enzyme E2 D2 in humans .
Mode of Action
2,3-BD interacts with its targets, primarily BDHs, to facilitate the conversion of AC to 2,3-BD and vice versa . This interaction is crucial for the synthesis of 2,3-BD in microorganisms . In humans, 2,3-BD accepts ubiquitin from the E1 complex and catalyzes its covalent attachment to other proteins .
Biochemical Pathways
The biosynthetic pathway of 2,3-BD production from pyruvate under anaerobic conditions includes three enzymes: acetolactate synthase (ALS), acetolactate decarboxylase (ALDC), and acetoin reductase (AR) . The synthesis pathway of 2,3-BD starts from the condensation of two pyruvate molecules to yield α-acetolactate . The α-acetolactate is converted to acetoin with the catalysis of α-acetolactate decarboxylase (budA). α-Acetolactate is further converted to acetoin by a budA encoded α-acetolactate decarboxylase .
Pharmacokinetics
It is known that when consumed, 2,3-bd undergoes two main enzymatic processes in the liver before being converted to its isomer 1,4-bd .
Result of Action
The molecular and cellular effects of 2,3-BD’s action are diverse. In humans, 2,3-BD has been found to enhance natural killer (NK) cell cytotoxic activity, increasing perforin expression in a dose-dependent manner . In microorganisms, the 2,3-BD formation pathway acts as a cellular carbon-and-energy storage system that regulates the NADH/NAD+ ratio .
Action Environment
The action of 2,3-BD can be influenced by environmental factors. For instance, under slightly acidic conditions (pH 6), the ALS is induced and catalyzes the formation of α-acetolactate from two molecules of pyruvate . Moreover, 2,3-BD can be produced by nonpathogenic acetogenic Clostridium species using carbon monoxide-containing industrial waste gases or syngas as the sole source of carbon and energy .
Safety and Hazards
2,3-Butanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and causes eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Orientations Futures
The National Renewable Energy Laboratory (NREL) and BioPrincipia, a Georgia-based bioprocess technology company, are partnering to scale NREL’s fermentation process for producing 2,3-butanediol (2,3-BDO). The collaboration will result in a commercial-ready process for creating 2,3-BDO, which can be upgraded to new low-carbon and sustainable biopolymers, chemicals, and fuels .
For more detailed information, you may want to refer to the relevant papers .
Propriétés
IUPAC Name |
butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Record name | 2,3-Butanediol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34439-75-3 | |
| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34439-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8041321 | |
| Record name | 2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |
| Record name | 2,3-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.045 at 20 °C/20 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.1 (Air = 1) | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.24 [mmHg], 0.243 mm Hg at 25 °C | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,3-Butanediol | |
Color/Form |
Nearly colorless, crystalline solid or liquid | |
CAS RN |
513-85-9, 35007-63-7 | |
| Record name | 2,3-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC249246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19 °C, 25 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can metabolic engineering improve 2,3-butanediol production in microorganisms?
A1: Metabolic engineering strategies focus on optimizing the metabolic pathways within microorganisms to enhance 2,3-butanediol production. This can involve:
- Gene overexpression: Increasing the expression of genes encoding enzymes involved in the 2,3-butanediol biosynthesis pathway, such as acetolactate synthase, acetolactate decarboxylase, and 2,3-butanediol dehydrogenase. [, , , , ]
- Gene deletion: Inactivating genes that lead to the production of byproducts, like lactate and ethanol, redirecting carbon flux towards 2,3-butanediol. [, ]
- Cofactor engineering: Optimizing NADH/NAD+ balance within the cell to favor 2,3-butanediol production. [, ]
Q2: What role does pH control play in 2,3-butanediol fermentation?
A3: pH significantly influences both microbial growth and metabolic flux. In Bacillus subtilis, a two-stage pH control strategy was successfully implemented to enhance acetoin production. By initially maintaining a pH of 6.5, glucose conversion to acetoin and 2,3-butanediol was promoted. Subsequently, shifting the pH to 8.0 facilitated the reverse conversion of 2,3-butanediol to acetoin, leveraging the pH preferences of the acetoin reductase/2,3-butanediol dehydrogenase enzyme. []
Q3: Can industrial waste streams be used as substrates for 2,3-butanediol production?
A4: Yes, utilizing waste streams for 2,3-butanediol production aligns with sustainability goals. Research has demonstrated the feasibility of using blackstrap molasses, a byproduct of sugar refining, as a substrate. [] Additionally, waste washing treatment effluent from municipal solid waste processing has shown potential for supporting 2,3-butanediol production by Bacillus amyloliquefaciens. []
Q4: What challenges arise during the downstream processing of 2,3-butanediol?
A5: 2,3-Butanediol’s high boiling point and strong affinity for water make separation from fermentation broths challenging. [] Furthermore, some microbial strains produce exopolysaccharides (EPSs) during fermentation, which increase viscosity and hinder separation processes. []
Q5: How can these challenges be addressed?
A5: Various separation techniques are being explored:
- Pervaporation: This membrane-based process utilizes a selective membrane to separate 2,3-butanediol from aqueous solutions, offering advantages in terms of energy efficiency compared to conventional distillation. [, ]
- Vacuum membrane distillation: While less energy-efficient than pervaporation, this technique still presents a viable method for separating 2,3-butanediol from water. []
- Solvent extraction: Employing solvents like n-butanol in an extraction and rectification coupling method can achieve high purity 2,3-butanediol. [] Aqueous two-phase systems, formed using water-miscible solvents (e.g., t-butanol, tetrahydrofuran) and salts (e.g., potassium carbonate), offer another promising approach. []
- Genetic Engineering: Disrupting the levansucrase gene in Paenibacillus polymyxa effectively reduces EPS production, facilitating downstream processing. []
Q6: Are there analytical methods for quantifying 2,3-butanediol in fermentation broths?
A7: Yes, a validated high-performance liquid chromatography (HPLC) method coupled with a refractive index detector allows for the simultaneous quantification of 2,3-butanediol, glycerol, acetoin, ethanol, and phosphate in microbial cultivations. This method has proven precise, specific, and reproducible, ensuring reliable analysis. []
Q7: What are the structural characteristics of 2,3-butanediol?
A7: 2,3-Butanediol exists as three stereoisomers:
Q8: How do these isomers differ in their properties and applications?
A9: The different stereoisomers can exhibit varying physical and chemical properties, influencing their applications. For instance, the racemic mixture of 2,3-butanediol (containing both (R,R) and (S,S) forms) and meso-2,3-butanediol demonstrate differences in their glass-forming tendencies and stability in various solutions, including organ preservation solutions. [] This has implications for their potential use in cryopreservation.
Q9: Are there specific methods for separating these isomers?
A10: Yes, separating the racemic from meso-2,3-butanediol is achievable. One method involves esterification with acetic anhydride, purification, and crystallization at low temperatures to isolate the racemic 2,3-butanediol diacetate, which can then be converted back to 2,3-butanediol. []
Q10: What are the key applications of 2,3-butanediol?
A10: 2,3-Butanediol holds promise for various applications:
- Chemical feedstock: It serves as a precursor for producing other chemicals, including 1,3-butadiene (used in synthetic rubber production), diacetyl (a flavoring agent), and methyl ethyl ketone (a solvent). [, , ]
- Biofuel: 2,3-Butanediol can be converted to biofuel, offering a renewable alternative to petroleum-derived fuels. [, ]
- Cryoprotectant: Its ability to form glasses at low temperatures makes it a potential cryoprotective agent for preserving organs and tissues. [, ]
Q11: Are there any safety concerns associated with 2,3-butanediol?
A12: While generally considered safe for industrial use, it's important to note that 2,3-butanediol can be metabolized to acetoin and 2-butanol in humans. Studies have investigated the effects of ethanol on the kinetics of methyl ethyl ketone metabolism, revealing that ethanol ingestion can alter the blood concentrations of 2-butanol and 2,3-butanediol. [] Elevated levels of 2,3-butanediol have been observed in alcoholic cirrhosis patients, although the exact origin and implications are still being investigated. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















